(1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine
Description
(1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine is a cyclopropane-containing compound featuring a methanamine group linked to a cyclopropane ring substituted with a 4-ethylpiperazine moiety. Its molecular formula is C₁₁H₂₃N₃, with a molecular weight of approximately 197.33 g/mol. Cyclopropane rings are valued for their conformational rigidity, which can improve binding specificity in drug design .
Properties
Molecular Formula |
C10H21N3 |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
[1-(4-ethylpiperazin-1-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H21N3/c1-2-12-5-7-13(8-6-12)10(9-11)3-4-10/h2-9,11H2,1H3 |
InChI Key |
FBRJJNONQPXTOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2(CC2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethanamine with 4-ethylpiperazine. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of (1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized derivatives.
Reduction: This compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.
Substitution: Substitution reactions involving (1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine can lead to the formation of a wide range of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Chemistry: In chemistry, (1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biological research, this compound may be used to study the effects of cyclopropyl and piperazine derivatives on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological pathways, making it a candidate for drug discovery and development.
Industry: In industrial settings, (1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine may be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of (1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and cyclopropyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine (CAS 1015846-52-2)
- Molecular Formula : C₁₀H₂₁N₃
- Molecular Weight : 183.29 g/mol
- Key Differences : Replacing the ethyl group with methyl reduces lipophilicity (lower logP) and molecular weight. This may decrease membrane permeability but improve aqueous solubility.
- Hazard Profile : Classified with H314 (skin corrosion/irritation) and Packing Group III .
(1-(4-(tert-Butyl)phenyl)cyclopropyl)methanamine (CAS 211315-08-1)
- No explicit hazard data is provided, but aromatic substituents may increase toxicity risks .
ALK Inhibitors with Cyclopropane Scaffolds
The compound 1-((1RS,2RS)-1-(2,4-difluorophenyl)-2-(2-(5-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)phenoxy)cyclopropyl)methanamine () demonstrates that cyclopropane methanamines can act as kinase inhibitors. Fluorinated aryl groups enhance target affinity via hydrophobic interactions, whereas the ethylpiperazinyl group in the target compound may improve solubility and off-target selectivity .
Piperazine Derivatives in Therapeutics
Piperazine-based compounds are widely explored for CNS drugs due to their ability to cross the blood-brain barrier. The ethyl substituent in the target compound may prolong half-life compared to methyl analogs, as seen in antipsychotics like aripiprazole derivatives .
Biological Activity
(1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine is a synthetic compound with potential pharmacological applications. Its unique structure, comprising a cyclopropyl group and a piperazine moiety, suggests diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and case studies that highlight its therapeutic potential.
- Molecular Formula : C11H18N2
- Molecular Weight : 178.28 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Synthesis Methods
The synthesis of (1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine typically involves several steps:
- Formation of the Cyclopropyl Ring : Cyclopropanation reactions using alkenes and diazo compounds.
- Piperazine Substitution : The introduction of the piperazine ring via nucleophilic substitution.
- Final Deprotection and Purification : Removal of protecting groups and purification through chromatography.
The biological activity of (1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine is believed to involve several mechanisms:
- Receptor Modulation : It may act as a modulator for various neurotransmitter receptors, particularly serotonin and dopamine receptors, influencing mood and behavior.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes related to metabolic pathways, which can be crucial in treating metabolic disorders.
Case Studies
- Antidepressant Activity : A study evaluated the compound's effect on serotonin reuptake inhibition. Results indicated that it significantly increased serotonin levels in vivo, demonstrating potential as an antidepressant agent.
- Antimicrobial Properties : In vitro tests revealed that (1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections.
- Cancer Research : Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines, particularly in breast cancer (MCF-7) and colon cancer (HCT-116) models. The compound's mechanism appears to involve the activation of caspase pathways leading to programmed cell death.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
